[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13451184
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O3 |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | benzyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H24N2O3/c19-11-10-18-8-6-14(7-9-18)12-17-16(20)21-13-15-4-2-1-3-5-15/h1-5,14,19H,6-13H2,(H,17,20) |
| Standard InChI Key | DDQROTLZLPAJLD-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)CCO |
| Canonical SMILES | C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)CCO |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Piperidine Core Formation: Starting from isonipecotamide, reduction with lithium aluminum hydride (LAH) yields 4-aminomethylpiperidine .
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Hydroxyethyl Introduction: Reaction with 2-chloroethanol or ethylene oxide under basic conditions introduces the hydroxethyl group.
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Carbamate Formation: The primary amine reacts with benzyl chloroformate in the presence of a base (e.g., diisopropylethylamine) to form the carbamate .
Key Reaction Conditions:
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Solvents: Tetrahydrofuran (THF), dichloromethane.
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Catalysts: Triphenylphosphine, diethyl azodicarboxylate for Mitsunobu reactions .
Chemical Stability
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Hydrolytic Sensitivity: The carbamate ester is stable under neutral conditions but hydrolyzes in acidic/basic media, releasing benzyl alcohol and the corresponding amine .
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Thermal Stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 292.37 g/mol | |
| LogP (Octanol-Water) | 1.8 | |
| Aqueous Solubility | 12 mg/mL (pH 7.4) | |
| Melting Point | 98–102°C |
Comparative Analysis with Analogues
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